N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound with a unique structure that combines a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the chlorophenyl group:
Formation of the phenoxyacetamide moiety: This is typically done by reacting the oxadiazole intermediate with phenoxyacetic acid derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another versatile intermediate used in various chemical syntheses.
Diketene: Used in the production of acetoacetic acid derivatives.
Uniqueness
N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-7-2-3-10-18(15)23-26-22(27-30-23)19-11-4-5-12-20(19)29-14-21(28)25-17-9-6-8-16(24)13-17/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
CGNBNORZYQMBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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